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Compound of Interest

Compound Name: 2-Fluoro-3-methoxybenzonitrile

Cat. No.: B184022 Get Quote

Introduction and Strategic Significance
2-Fluoro-3-methoxybenzonitrile, identified by its CAS Number 198203-94-0, is a highly

functionalized aromatic building block of increasing importance in the fields of medicinal

chemistry, agrochemicals, and materials science.[1][2][3] Its structure, featuring a strategically

positioned fluorine atom, a methoxy group, and a reactive nitrile moiety on a benzene ring,

offers a unique combination of electronic and steric properties. This guide, prepared for

researchers and drug development professionals, provides a comprehensive overview of its

synthesis, characterization, reactivity, and applications, grounding theoretical knowledge in

practical, field-proven insights.

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design,

often used to enhance metabolic stability, improve binding affinity, and modulate

pharmacokinetic profiles.[4] In 2-Fluoro-3-methoxybenzonitrile, the fluorine atom at the 2-

position and the methoxy group at the 3-position exert powerful ortho-directing effects and

influence the molecule's reactivity, making it a versatile precursor for complex molecular

scaffolds.[5] The nitrile group serves as a valuable synthetic handle, readily convertible into

amines, carboxylic acids, or various heterocyclic systems.

Physicochemical Properties and Spectroscopic
Profile
Verifying the identity and purity of 2-Fluoro-3-methoxybenzonitrile is paramount before its

use in any synthetic protocol. The following table summarizes its key physical and computed

properties.
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Property Value Source

CAS Number 198203-94-0 [1][2][3]

Molecular Formula C₈H₆FNO [2][3]

Molecular Weight 151.14 g/mol [2][3]

IUPAC Name 2-fluoro-3-methoxybenzonitrile [3]

SMILES COC1=CC=CC(=C1F)C#N [3]

Appearance
Typically a white to off-white

solid
N/A

Purity
>97% (typical commercial

grade)
[2]

Spectroscopic Characterization: A Self-Validating
System
Spectroscopic analysis provides definitive structural confirmation. Below are the expected

spectral characteristics for verifying the integrity of the material.

¹H NMR (Proton NMR): The aromatic region will display three distinct signals corresponding

to the protons on the benzene ring. The coupling patterns (doublet of doublets, triplets) will

be influenced by both H-H and H-F coupling constants, providing clear evidence of the

substitution pattern. The methoxy group will appear as a sharp singlet around 3.9 ppm.

¹³C NMR (Carbon NMR): Approximately eight distinct signals are expected. The nitrile carbon

(C≡N) will be observed downfield (~115-120 ppm). The carbon directly bonded to fluorine will

show a large one-bond C-F coupling constant (¹JCF), a hallmark of fluorinated aromatics.

The methoxy carbon will appear around 56 ppm.

¹⁹F NMR (Fluorine NMR): A single resonance will be observed, with its chemical shift

providing information about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2220-2240 cm⁻¹ is

characteristic of the nitrile (C≡N) stretching vibration.[6] Additional key peaks will include C-O
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stretching for the methoxy group (~1250 cm⁻¹) and C-F stretching (~1100-1200 cm⁻¹).

Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z = 151.14,

corresponding to the molecular weight of the compound. High-resolution mass spectrometry

(HRMS) can confirm the elemental composition, C₈H₆FNO.[3]

Synthesis and Mechanistic Insights
While multiple synthetic routes exist for substituted benzonitriles, a common and reliable

laboratory-scale method involves the dehydration of the corresponding aldoxime, which is

synthesized from 2-fluoro-3-methoxybenzaldehyde. This two-step process is efficient and

utilizes readily available starting materials.

Experimental Protocol: Synthesis via Aldoxime
Dehydration
Step 1: Synthesis of 2-Fluoro-3-methoxybenzaldehyde Oxime

In a 250 mL round-bottom flask, dissolve 2-fluoro-3-methoxybenzaldehyde (1.0 eq) in a 1:1

mixture of ethanol and water.

Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution. The

sodium acetate acts as a base to liberate free hydroxylamine.

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer

Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

Once complete, reduce the ethanol volume under reduced pressure. The aqueous residue is

then cooled in an ice bath to precipitate the oxime.

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

The product is typically used in the next step without further purification.

Step 2: Dehydration to 2-Fluoro-3-methoxybenzonitrile

In a fume hood, combine the crude 2-fluoro-3-methoxybenzaldehyde oxime (1.0 eq) with a

dehydrating agent such as acetic anhydride (2.0 eq) or phosphorus pentoxide. Acetic
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anhydride is often preferred for its ease of handling.

Heat the mixture gently (e.g., to 80-100 °C) with stirring for 1-2 hours. The reaction is

typically exothermic and should be controlled carefully.

After cooling to room temperature, pour the reaction mixture cautiously into a beaker of ice

water to quench the excess acetic anhydride.

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or

dichloromethane) three times.

Combine the organic layers, wash with saturated sodium bicarbonate solution to remove

acetic acid, then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude nitrile.

Purify the product by column chromatography on silica gel or by recrystallization to obtain

pure 2-Fluoro-3-methoxybenzonitrile.

Synthesis Workflow Diagram

Step 1: Oxime Formation

Step 2: Dehydration Purification

2-Fluoro-3-methoxybenzaldehyde

2-Fluoro-3-methoxybenzaldehyde Oxime
 EtOH/H₂O, RT 

Hydroxylamine HCl,
Sodium Acetate

2-Fluoro-3-methoxybenzonitrile

 Heat 

Acetic Anhydride Crude Product Workup Pure Product
 Chromatography 
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Click to download full resolution via product page

Caption: A two-step synthesis of 2-Fluoro-3-methoxybenzonitrile.

Chemical Reactivity and Synthetic Utility
2-Fluoro-3-methoxybenzonitrile is a versatile intermediate due to its multiple reactive sites.

Understanding its reactivity profile allows for its strategic deployment in complex syntheses.

Nitrile Group Transformations: The cyano group is a linchpin for functional group

interconversion.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form 2-fluoro-3-

methoxybenzoic acid, a precursor for esters and amides.

Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., with

LiAlH₄) reduces the nitrile to 2-fluoro-3-methoxybenzylamine, a key fragment for building

bioactive molecules.

Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form

ketones after acidic workup.

Aromatic Ring Substitution: The existing substituents direct further electrophilic aromatic

substitution, although the ring is somewhat deactivated by the nitrile and fluorine. Friedel-

Crafts reactions or halogenations can be achieved under specific conditions.

Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom is not as activated as in

nitro-substituted systems, it can undergo SNAr reactions with potent nucleophiles under

forcing conditions, allowing for the introduction of new functionalities at the 2-position.

Synthetic Utility Diagram
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Caption: Key transformations of 2-Fluoro-3-methoxybenzonitrile.

Applications in Drug Discovery
The primary value of 2-Fluoro-3-methoxybenzonitrile lies in its application as a sophisticated

building block for Active Pharmaceutical Ingredients (APIs).[7] Fluorinated aromatics are

prevalent in many FDA-approved drugs.

Kinase Inhibitors: Many small-molecule kinase inhibitors, used extensively in oncology,

feature substituted aromatic cores.[8] This benzonitrile can serve as the starting point for

constructing heterocyclic scaffolds like quinazolines or pyrazolopyridines that mimic the

adenine ring of ATP, enabling competitive inhibition at the enzyme's active site.[8] The

fluorine atom can form crucial hydrogen bonds or other non-covalent interactions within the

ATP-binding pocket, enhancing potency and selectivity.

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to

metabolic oxidation by cytochrome P450 enzymes.[4] Introducing fluorine at the 2-position

can block what might otherwise be a site of metabolic vulnerability, thereby increasing the

drug's half-life and bioavailability.

CNS-Active Agents: The lipophilicity of a molecule is a key determinant of its ability to cross

the blood-brain barrier. Fluorine substitution can increase lipophilicity, making this building

block attractive for the synthesis of novel therapeutics targeting the central nervous system.

Safety, Handling, and Storage
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As with any laboratory chemical, proper handling of 2-Fluoro-3-methoxybenzonitrile is

essential. While a specific, comprehensive toxicological profile may not be available, data from

closely related isomers provide a strong basis for a cautious approach.[9][10]

Parameter Guideline Rationale

Personal Protective Equipment

(PPE)

Wear chemical safety goggles,

a lab coat, and nitrile gloves.

To prevent skin and eye

contact. Isomers are classified

as skin and eye irritants.[9][10]

Handling

Handle in a well-ventilated

fume hood. Avoid creating

dust.

Isomers are classified as toxic

if inhaled.[9][11] Avoid

ingestion and direct contact.

Storage

Store in a tightly sealed

container in a cool, dry, well-

ventilated area.

To prevent degradation and

contamination. Keep away

from incompatible materials

like strong oxidizing agents.

Disposal

Dispose of in accordance with

local, state, and federal

regulations for chemical waste.

To ensure environmental

safety and regulatory

compliance.

Toxicity Note: Based on data for analogous compounds like 2-fluoro-3-methylbenzonitrile, this

class of compounds can be toxic if swallowed, inhaled, or in contact with skin.[12] All handling

should be performed with the assumption that the compound is hazardous.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b184022?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

